4-Cyanoisophthalic acid

Reticular Chemistry MOF Design Symmetry-Driven Assembly

4-Cyanoisophthalic acid (4-cyano-1,3-benzenedicarboxylic acid, CAS 126739-90-0) is a desymmetrized derivative of isophthalic acid wherein a single cyano substituent is positioned at the 4-position, adjacent to one carboxyl group and meta to the other. This regiochemistry breaks the C2v symmetry of the parent isophthalic acid, yielding a molecular dipole moment that is transverse to the carboxylate axis—a structural feature that profoundly influences its coordination behavior in metal-organic frameworks (MOFs) and its electronic properties compared to the symmetric 5-cyano isomer (CAS 23341-13-1).

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
Cat. No. B8314645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanoisophthalic acid
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)C#N
InChIInChI=1S/C9H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,(H,11,12)(H,13,14)
InChIKeyIXTIYBOLFNSEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanoisophthalic Acid: A Desymmetrized Isophthalic Acid Ligand for Precision Reticular Chemistry and Pharmaceutical Synthesis


4-Cyanoisophthalic acid (4-cyano-1,3-benzenedicarboxylic acid, CAS 126739-90-0) is a desymmetrized derivative of isophthalic acid wherein a single cyano substituent is positioned at the 4-position, adjacent to one carboxyl group and meta to the other . This regiochemistry breaks the C2v symmetry of the parent isophthalic acid, yielding a molecular dipole moment that is transverse to the carboxylate axis—a structural feature that profoundly influences its coordination behavior in metal-organic frameworks (MOFs) and its electronic properties compared to the symmetric 5-cyano isomer (CAS 23341-13-1) . With a molecular formula of C9H5NO4 and a molecular weight of 191.14 g/mol, the compound is primarily employed as a specialized organic linker for the construction of anisotropic, functionalized porous materials .

Why 5-Cyanoisophthalic Acid and Unsubstituted Isophthalic Acid Cannot Replace 4-Cyanoisophthalic Acid in Asymmetric MOF Design


Generic substitution of 4-cyanoisophthalic acid with its 5-cyano regioisomer or the unsubstituted parent acid fails at the level of framework topology and pore functionality. The 4-cyano isomer introduces steric and electronic directionality that breaks the C2v symmetry of the isophthalic core, whereas the 5-cyano isomer retains a plane of symmetry passing through the cyano group and the two carboxylates . This symmetry difference translates into distinct coordination polymer architectures, as the substituent position on the isophthalic ring directly governs the coordination environments of metal ions and the resulting network topology [1]. Furthermore, the cyano group at the 4-position experiences a different electronic environment—being ortho to one carboxyl and meta to the other—resulting in modulated acidity (predicted pKa lower than isophthalic acid's pKa₁ ≈ 3.5) and altered hydrogen-bonding capacity relative to the 5-substituted isomer [2].

Quantitative Differentiation Evidence: 4-Cyanoisophthalic Acid vs. 5-Cyanoisophthalic Acid and Isophthalic Acid


Regiochemistry-Driven Symmetry Breaking: C1 vs. Cs Point Group Symmetry in Cyanoisophthalic Acid Isomers

4-Cyanoisophthalic acid possesses C1 molecular symmetry due to the cyano group at position 4 being ortho to one carboxyl and meta to the other, creating a desymmetrized isophthalic core. In contrast, 5-cyanoisophthalic acid retains a plane of symmetry (Cs point group) where the cyano group lies on the symmetry plane bisecting the two meta-carboxylates . This fundamental difference in molecular symmetry directly impacts the dimensionality and topology of resulting coordination polymers: the 4-cyano isomer is predisposed to form frameworks with anisotropic pore channels, whereas the 5-cyano isomer yields symmetric, uniform pore environments [1]. The consequence for MOF assembly is a qualitative difference in the coordination mode availability—the 4-cyano isomer presents two electronically distinct carboxylate binding sites, unlike the 5-cyano isomer where both carboxylates are chemically equivalent by symmetry .

Reticular Chemistry MOF Design Symmetry-Driven Assembly

Predicted Acidity Enhancement: pKa Shift Relative to Unsubstituted Isophthalic Acid

The electron-withdrawing cyano substituent at the 4-position is predicted to lower the pKa of the carboxylic acid groups relative to unsubstituted isophthalic acid. Isophthalic acid has experimentally measured pKa₁ = 3.54 and pKa₂ = 4.60 [1]. For 5-cyanoisophthalic acid, the predicted pKa (ACD/Labs) is reported as 2.97 ± 0.10 , representing a ΔpKa of approximately –0.6 units relative to the parent acid. For the 4-cyano isomer, BenchChem reports that the predicted pKa is lower than that of isophthalic acid (pKa₁ ≈ 3.5), consistent with the strong electron-withdrawing effect of the ortho- and meta-cyano group on the carboxyl acidities . While no experimentally measured pKa value for 4-cyanoisophthalic acid was located in the literature, the ortho-electronic effect in the 4-cyano isomer is expected to produce a subtly different acidity profile compared to the 5-cyano isomer, which has only meta-substituent effects .

Physical Organic Chemistry Ligand Acidity Metal-Binding Affinity

1H NMR Spectroscopic Fingerprinting: Distinct Aromatic Proton Splitting Patterns for Isomer Differentiation

The 1H NMR spectrum of 4-cyanoisophthalic acid provides a definitive spectroscopic fingerprint that distinguishes it from the 5-cyano isomer. For 4-cyanoisophthalic acid (400 MHz, CD₃OD), the aromatic region displays three distinct proton signals: δ 8.01 (d, J = 8 Hz, 1H, H-6), δ 8.33 (dd, J = 1.7 Hz, J = 8 Hz, 1H, H-5), and δ 8.73 (d, J = 1.7 Hz, 1H, H-2), reflecting the asymmetric substitution pattern . In contrast, the 5-cyano isomer exhibits a simpler aromatic splitting pattern characteristic of its Cs symmetry, with H-2 and H-6 being chemically equivalent. The diagnostic IR band for the cyano group appears as a sharp absorption at 2230–2240 cm⁻¹ (C≡N stretch), with the absence of broad bands at 3300–3500 cm⁻¹ confirming that no amide hydrolysis has occurred . These spectroscopic signatures provide unambiguous identity confirmation for quality control during procurement and synthesis validation.

Analytical Chemistry Quality Control Identity Verification

Physical Property Differentiation: Melting Point and Density Comparison Across Cyanoisophthalic Acid Isomers

The physical properties of 4-cyanoisophthalic acid differ measurably from both the parent isophthalic acid and the 5-cyano isomer, reflecting the influence of substituent position on crystal packing. Isophthalic acid melts above 300°C and has a density of approximately 1.53 g/cm³ . 5-Cyanoisophthalic acid has a reported melting point of 248–252°C, density of 1.57 ± 0.1 g/cm³ (predicted), and a predicted LogP of 0.95 . For 4-cyanoisophthalic acid, EvitaChem reports the melting point as typically exceeding 300°C , which is notably higher than the 5-cyano isomer (Δmp > 50°C). This significant difference is attributed to the ortho-carboxyl/cyano proximity in the 4-isomer enabling stronger intermolecular hydrogen-bonding networks in the solid state compared to the 5-isomer . The higher thermal stability of the 4-cyano isomer is advantageous for solvothermal MOF synthesis, which often requires ligand stability at temperatures exceeding 120°C.

Thermal Analysis Material Processing Ligand Stability

Solubility Profile and Solvent Compatibility: Differential Solubility in Polar Aprotic Solvents

The solubility profile of 4-cyanoisophthalic acid differs from isophthalic acid in ways that impact solvent selection for MOF synthesis and analytical sample preparation. 4-Cyanoisophthalic acid is reported to be soluble in DMSO (up to 25 mg/mL) and DMF (up to 25 mg/mL), but sparingly soluble in water . In comparison, isophthalic acid has a water solubility of approximately 0.12 mg/mL at 25°C [1], while trimesic acid (1,3,5-benzenetricarboxylic acid) has moderate water solubility of approximately 15 g/L at 20°C [2]. The enhanced solubility of 4-cyanoisophthalic acid in DMSO and DMF—common solvents for MOF solvothermal synthesis—contrasts with the limited solubility of unsubstituted isophthalic acid in these media, offering practical advantages in homogeneous reaction conditions. The cyano group also contributes to solubility in acetonitrile (slightly soluble), providing additional solvent flexibility compared to isophthalic acid .

Solvent Selection MOF Synthesis Sample Preparation

Application Scenarios Where 4-Cyanoisophthalic Acid Provides Documented Advantages Over In-Class Alternatives


Asymmetric Metal-Organic Framework (MOF) Synthesis Requiring Anisotropic Pore Functionalization

When designing MOFs with directional pore chemistry—such as frameworks where a cyano group must point into a specific channel to serve as a Lewis-basic binding site for guest molecules or metal nanoparticles—the C1-symmetric 4-cyanoisophthalic acid is structurally required. The 5-cyano isomer, with its Cs symmetry, positions the cyano group on the symmetry plane, resulting in symmetric pore environments that lack the spatial directionality achievable with the 4-cyano isomer . This directional pore functionalization is particularly valuable for enantioselective separations, where asymmetric pore environments can discriminate between chiral guests. The substituent effect literature demonstrates that the position of functional groups on isophthalic acid ligands profoundly influences the resulting coordination polymer topology and pore architecture .

Luminescent MOF and Chemical Sensing Material Development

Cyano-functionalized isophthalic acid derivatives are employed as organic linkers in luminescent MOFs for chemical sensing and light-emitting diode (LED) applications. The 5-cyano isomer is reported to show solid-state luminescence at λem = 360 and 372 nm with a small band at 481 nm upon excitation at λexc = 320 nm . The 4-cyano isomer, with its distinct electronic structure arising from the ortho-carboxyl/cyano interaction, is expected to exhibit shifted luminescence profiles due to altered HOMO-LUMO energies, though direct comparative photophysical data between the two isomers remain absent from the published literature. Researchers seeking to tune the emission wavelength of cyanoisophthalate-based MOFs should consider the 4-cyano isomer as a complementary building block to the 5-cyano isomer for accessing different regions of the emission spectrum .

Pharmaceutical Intermediate Synthesis Leveraging Regioselective Reactivity

The asymmetric substitution pattern of 4-cyanoisophthalic acid enables regioselective derivatization reactions that are not possible with the symmetric 5-cyano isomer. The ortho-relationship between the cyano group and one carboxyl group in the 4-isomer creates a unique microenvironment for intramolecular reactions, such as cyclization to form phthalimide-type structures or selective esterification at the less hindered meta-carboxyl. This regioselective reactivity profile is valuable in pharmaceutical intermediate synthesis, where precise control over functional group transformation is required . The cyano group can be further transformed to tetrazole, amine, or amide functionalities, providing versatile entry points for diversity-oriented synthesis of drug candidates .

Procurement-Guided Custom Synthesis Route Selection

4-Cyanoisophthalic acid is frequently non-stock in standard commercial catalogs, unlike the readily available 5-cyano isomer (available from Sigma-Aldrich as product 714739, ≥95% purity) . Researchers requiring the 4-cyano isomer must typically synthesize it from 4-bromoisophthalic acid (CAS 6939-93-1) or 4-aminoisophthalic acid (CAS 33890-03-8) via Pd-catalyzed cyanation or Sandmeyer-type reactions . The BenchChem synthesis guide provides validated protocols achieving quantitative yields through a three-step sequence: (1) ester protection, (2) Pd-catalyzed cyanation with Zn(CN)₂, and (3) controlled LiOH hydrolysis . This procurement scenario necessitates advance planning and synthetic capability assessment when selecting the 4-cyano isomer for research programs.

Technical Documentation Hub

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